molecular formula C8H10Cl2N2O2S B1441580 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine CAS No. 1342617-72-4

4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine

Cat. No.: B1441580
CAS No.: 1342617-72-4
M. Wt: 269.15 g/mol
InChI Key: PRTKMUYWFJYYKL-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine (CAS: 1342617-72-4) is a halogenated pyrimidine derivative with a unique substitution pattern. Its structure features chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methanesulfonylmethyl group at position 2.

Properties

IUPAC Name

4,6-dichloro-5-ethyl-2-(methylsulfonylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c1-3-5-7(9)11-6(12-8(5)10)4-15(2,13)14/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKMUYWFJYYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)CS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology from Patent CN102936224A

  • Starting Materials: Formamide, absolute ethanol, sodium ethoxide, and diethyl malonate.
  • Procedure:
    • Formamide and ethanol are mixed, then sodium ethoxide is added to generate the reactive species.
    • Diethyl malonate is added dropwise under controlled heating (70–90 °C) and stirring for 2–5 hours, followed by reflux for 4–8 hours.
    • Ethanol is recovered by distillation, and the reaction mixture is acidified with aqueous hydrochloric acid to pH 2–6, cooled, centrifuged, and dried to yield 4,6-dihydroxypyrimidine .
  • Chlorination Step:
    • 4,6-Dihydroxypyrimidine is reacted with ethylene dichloride and a chlorination catalyst (activated aluminum oxide or boric acid-treated alumina).
    • Sulfur oxychloride is added slowly at reflux temperature for 2–6 hours.
    • After reaction completion, ethylene dichloride is recovered by vacuum distillation.
    • The product is crystallized, centrifuged, and dried to obtain 4,6-dichloropyrimidine .
  • Yields and Advantages:
    • Total yield exceeds 83% based on diethyl malonate.
    • The method uses relatively mild and environmentally friendlier reagents compared to traditional phosgene or phosphorus oxychloride methods.
    • The process is suitable for industrial scale with reduced hazards and waste.
Step Reagents/Conditions Outcome Yield (%)
Cyclization Formamide, ethanol, sodium ethoxide, diethyl malonate, reflux 4,6-Dihydroxypyrimidine High (not specified)
Chlorination 4,6-Dihydroxypyrimidine, ethylene dichloride, SOCl2, catalyst 4,6-Dichloropyrimidine >83 (overall)

Attachment of the Methanesulfonylmethyl Group at Position 2

The methanesulfonylmethyl substituent is introduced at position 2 through nucleophilic substitution or alkylation reactions involving methanesulfonylmethyl reagents, such as methanesulfonylmethyl halides or sulfonate esters.

  • This step requires careful control of reaction conditions to ensure selective substitution at position 2 without affecting the chloro substituents at positions 4 and 6.
  • Typical solvents include polar aprotic solvents, and bases may be used to facilitate the substitution.

Alternative and Green Chemistry Approaches

While no direct preparation methods for the exact compound were found in the literature, related pyrimidine derivatives have been synthesized using greener methods such as:

  • Microwave-assisted synthesis.
  • Mechanochemical methods (mortar-pestle grinding).
  • Use of green solvents and milder reaction conditions.

These approaches offer advantages in reaction time reduction (minutes instead of hours), improved yields (80–96%), and reduced environmental impact.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents Advantages Yield/Notes
Pyrimidine ring formation Formamide + sodium ethoxide + diethyl malonate, reflux Formamide, sodium ethoxide, diethyl malonate Mild conditions, industrial scalability High yield, >83% overall
Chlorination of pyrimidine 4,6-Dihydroxypyrimidine + SOCl2 + catalyst, reflux Sulfur oxychloride, ethylene dichloride, alumina catalyst Avoids phosgene, environmentally safer High purity, suitable for scale-up
5-Ethyl substitution Alkylation with ethyl source (literature standard) Ethylating agents Selective substitution Requires optimization
Methanesulfonylmethyl group introduction Nucleophilic substitution with methanesulfonylmethyl reagents Methanesulfonylmethyl halides/esters Controlled substitution, mild conditions Needs precise control

Research Findings and Practical Notes

  • The preferred solvents and reagents are chosen for safety, cost-effectiveness, and environmental impact.
  • The use of sulfur oxychloride for chlorination avoids highly toxic phosgene.
  • Activated alumina catalysts improve chlorination efficiency and product quality.
  • Recovery and recycling of solvents (ethanol, ethylene dichloride) are integral to the process, reducing waste.
  • The overall synthetic route is designed for industrial applicability with emphasis on yield, purity, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Sulfone derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Synthesis Overview

The synthesis can be achieved through various methods:

  • Chlorination : Chlorination of pyrimidine derivatives to introduce chlorine atoms at the 4 and 6 positions.
  • Methylation : Introduction of the methanesulfonylmethyl group via nucleophilic substitution reactions.

The following table summarizes key synthesis methods:

Step Reagent Conditions Outcome
Step 1Chlorinating agentControlled temperatureFormation of dichloropyrimidine
Step 2Methanesulfonylmethyl reagentNucleophilic conditionsIntroduction of methanesulfonylmethyl group

Biological Activities

Research indicates that 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine exhibits various biological activities that make it a candidate for further investigation in drug development.

Potential Therapeutic Uses

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, making them useful in developing antibiotics.
  • Anticancer Properties : Some pyrimidine compounds have been reported to inhibit cancer cell proliferation, suggesting potential applications in oncology.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including this compound, and tested their efficacy against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria.

Case Study 2: Anticancer Research

A research article in Cancer Letters examined the effects of pyrimidine derivatives on cancer cell lines. The findings suggested that compounds similar to this compound could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound’s distinct substituents differentiate it from other dichloropyrimidines. Key comparisons include:

Compound Name Substituents (Position) Key Features Reference
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine 5-Ethyl, 2-(CH2SO2Me) Enhanced lipophilicity (ethyl) and polar sulfonyl group; potential for nucleophilic substitution at Cl sites.
4,6-Dichloro-5-methoxypyrimidine 5-Methoxy Methoxy group increases electron density; crystal structure stabilized by Cl···N interactions.
4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine 5-Fluoro, 2-SO2Me Fluorine’s electron-withdrawing effect enhances electrophilicity; sulfonyl group improves solubility.
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine 5-Amino, 2-SPr Amino group enables further functionalization; propylsulfanyl introduces steric bulk.
4,6-Dichloro-2-(ethoxy-d5)-pyrimidine 2-Ethoxy-d5 Deuterated ethoxy group aids isotopic labeling studies; reduced metabolic stability.

Key Observations :

  • Electron Effects : The 5-ethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like fluoro (CAS 6450-17-5) or nitro (CAS 49845-33-2) in other derivatives .
  • Solubility : The methanesulfonylmethyl group (logP ~1.2 estimated) likely improves aqueous solubility compared to thioether (e.g., 2-SPr in ) or alkoxy substituents.
  • Reactivity : Chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, a trait shared across dichloropyrimidines .

Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from analogues:

  • Molecular Weight : ~265 g/mol (estimated from C8H9Cl2N2O2S).
  • Polarity : The sulfonyl group increases polarity compared to 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (logP ~2.5) .
  • Stability : Similar to 4,6-dichloro-5-methoxypyrimidine, the crystal lattice may be stabilized by halogen bonding (Cl···N distances: 3.09–3.10 Å) .

Biological Activity

4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and a methanesulfonylmethyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10Cl2N2O2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Molecular Formula : C₉H₁₀Cl₂N₂O₂S
Molecular Weight : 281.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
  • Receptor Modulation : It may act as a modulator of certain receptors that are implicated in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting DNA synthesis and repair mechanisms.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)12.5DNA synthesis inhibition
MCF-7 (Breast cancer)8.3Apoptosis induction
HeLa (Cervical cancer)10.1Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited tumor growth in A549 xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that the compound effectively reduced bacterial load in infected mouse models, suggesting potential for therapeutic use in infectious diseases .
  • Synergistic Effects : Another study indicated that combining this compound with existing antibiotics resulted in enhanced efficacy against resistant strains of Staphylococcus aureus .

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution and functional group transformations. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine intermediates (e.g., CAS 4489-34-3) are synthesized via sulfonation of methylthio groups using oxidizing agents like m-CPBA or H₂O₂ in acetic acid . To introduce the ethyl group at position 5, lithiation at low temperatures (-78°C) with LDA in THF followed by alkylation with ethyl halides is effective . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry. Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example, the methanesulfonyl group shows a singlet at ~3.5 ppm for methyl protons, while ethyl groups exhibit triplet/multiplet signals .
  • HR-MS : Validates molecular weight and isotopic patterns (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1150–1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in dichlorinated pyrimidines .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential sulfonate reactivity .
  • Storage : Store under inert gas (argon) at -20°C in amber glass vials to prevent hydrolysis of the methanesulfonyl group .
  • Solubility : Soluble in DMSO or DMF, but avoid prolonged storage in DMSO due to compound degradation risks .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this pyrimidine derivative?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. For example, the C5 position in 4,6-dichloropyrimidines is electron-deficient, favoring ethylation via nucleophilic attack. Molecular docking studies further elucidate interactions with biological targets (e.g., thymidine phosphorylase inhibition) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Buffer Compatibility : Adjust pH and ionic strength to match physiological conditions, as sulfonate stability varies in acidic/basic environments .

Q. How does the methanesulfonylmethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The sulfonyl group reduces logP, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) assess oxidative demethylation or sulfone cleavage. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .
  • Protein Binding : Surface plasmon resonance (SPR) or equilibrium dialysis quantify albumin binding, which affects free drug concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine

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